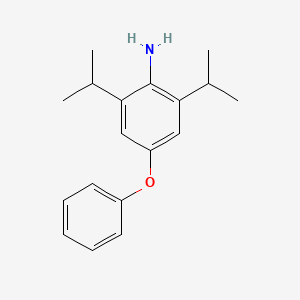
4-Phenoxy-2,6-diisopropyl aniline
カタログ番号 B1589930
分子量: 269.4 g/mol
InChIキー: WRBGLNGTYOVAJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04328247
Procedure details


48.9 g of phenol are dissolved in 500 ml of xylene, and to this solution are added 30.2 g of pulverised potassium hydroxide in an atmosphere of nitrogen. The reaction mixture is stirred and heated to boiling point, while continuously distilling off the water that is formed. After addition of 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline, the mixture is stirred for 8 hours at 150°-155° C., then cooled, and filtered with suction. The filtrate is washed with 15% sodium hydroxide solution (150 ml) and with two 150 ml portions of water. The organic phase is separated and dried over sodium sulfate. The solvent is removed by distillation and the product is distilled, affording the compound of the formula ##STR5## with a boiling point of 103°-104° C./0.01 torr and a melting point of 71°-72° C. (after recrystallisation from hexane).





Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH:10]([C:13]1[CH:19]=[C:18](Br)[CH:17]=[C:16]([CH:21]([CH3:23])[CH3:22])[C:14]=1[NH2:15])([CH3:12])[CH3:11]>C1(C)C(C)=CC=CC=1.[Cu](Cl)Cl>[CH:10]([C:13]1[CH:19]=[C:18]([O:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:17]=[C:16]([CH:21]([CH3:23])[CH3:22])[C:14]=1[NH2:15])([CH3:12])[CH3:11] |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(N)C(=CC(=C1)Br)C(C)C
|
|
Name
|
|
|
Quantity
|
0.6 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
while continuously distilling off the water that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is formed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred for 8 hours at 150°-155° C.
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate is washed with 15% sodium hydroxide solution (150 ml) and with two 150 ml portions of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed by distillation
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product is distilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
affording the compound of the formula ##STR5## with a boiling point of 103°-104° C./0.01 torr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a melting point of 71°-72° C. (after recrystallisation from hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)C1=C(N)C(=CC(=C1)OC1=CC=CC=C1)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
